molecular formula C20H23ClN2O3 B12483894 Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12483894
M. Wt: 374.9 g/mol
InChI Key: CEFOSEXBKWTGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound with a complex structure that includes a chlorophenyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with ethyl 5-amino-2-(morpholin-4-yl)benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[(2-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-{[(2-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with other substituents, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

ethyl 5-[(2-chlorophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H23ClN2O3/c1-2-26-20(24)17-13-16(22-14-15-5-3-4-6-18(15)21)7-8-19(17)23-9-11-25-12-10-23/h3-8,13,22H,2,9-12,14H2,1H3

InChI Key

CEFOSEXBKWTGPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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